o-(2-Methylallyloxy)nitrobenzene
Overview
Description
o-(2-Methylallyloxy)nitrobenzene: is an organic compound with the molecular formula C10H11NO3 It is a derivative of nitrobenzene, where a 2-methylallyloxy group is attached to the ortho position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-(2-Methylallyloxy)nitrobenzene typically involves the nitration of an appropriate precursor, such as o-(2-Methylallyloxy)benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the ortho position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-(2-Methylallyloxy)nitrobenzene can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can direct incoming electrophiles to the meta position relative to itself.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst, or iron powder in acidic conditions.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of o-(2-Methylallyloxy)aniline.
Substitution: Formation of meta-substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: o-(2-Methylallyloxy)nitrobenzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities. These compounds can serve as probes or inhibitors in biochemical assays.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. For example, they may exhibit antimicrobial or anticancer activities, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of o-(2-Methylallyloxy)nitrobenzene depends on its chemical reactivity and the specific context in which it is used. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. The molecular targets and pathways involved in its biological activities are subject to ongoing research, with studies focusing on its interactions with cellular components and enzymes.
Comparison with Similar Compounds
o-Nitroanisole: Similar in structure but with a methoxy group instead of a 2-methylallyloxy group.
o-Nitrophenol: Contains a hydroxyl group instead of a 2-methylallyloxy group.
o-Nitrotoluene: Contains a methyl group instead of a 2-methylallyloxy group.
Uniqueness: o-(2-Methylallyloxy)nitrobenzene is unique due to the presence of the 2-methylallyloxy group, which imparts distinct chemical properties and reactivity. This group can influence the compound’s electronic distribution and steric effects, making it different from other nitrobenzene derivatives.
Properties
IUPAC Name |
1-(2-methylprop-2-enoxy)-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6H,1,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMNLAJIXJLHNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065437 | |
Record name | 2-Methylallyl 2-nitrophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13414-54-5 | |
Record name | 1-[(2-Methyl-2-propen-1-yl)oxy]-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13414-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-(2-Methylallyloxy)nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013414545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-[(2-methyl-2-propen-1-yl)oxy]-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methylallyl 2-nitrophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-(2-methylallyloxy)nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.174 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-(2-METHYLALLYLOXY)NITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4E52U9HO8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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